N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(diethylamino)ethyl ester hydrochloride
Description
Properties
CAS No. |
101491-82-1 |
|---|---|
Molecular Formula |
C18H31ClN2O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-5-19(6-2)13-14-22-18(21)20(7-3)16(4)15-23-17-11-9-8-10-12-17;/h8-12,16H,5-7,13-15H2,1-4H3;1H |
InChI Key |
VAXNPKBXEGUXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride involves several steps. One common synthetic route includes the reaction of diethylamine with 1-phenoxypropan-2-yl chloride to form an intermediate. This intermediate is then reacted with ethyl chloroformate to produce the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Scientific Research Applications
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with two key analogues:
Key Differences and Implications
Structural Variations :
Aromatic Group: Target Compound: Phenoxy group (unsubstituted benzene ring) enhances π-π interactions but may reduce metabolic stability compared to C 2138’s o-tolyloxy (methyl-substituted) group, which increases steric hindrance and alters electron density . Dicyclomine: Bicyclohexyl moiety provides rigidity and enhances binding to hydrophobic pockets in muscarinic receptors .
Amino Substituents: Diethylaminoethyl (target) vs. 2-methylpiperidino (C 2138):
- Diethylamino offers higher basicity (pKa ~9–10) due to less steric hindrance, favoring protonation in physiological pH.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
